N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide
Overview
Description
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C14H23BN2O5S and its molecular weight is 342.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Conformational Analysis
A study by Huang et al. (2021) explored the synthesis and structural analysis of compounds similar to N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethanesulfonamide. The research focused on boric acid ester intermediates and employed methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study also used density functional theory (DFT) to calculate molecular structures and conformational analyses, finding consistency between DFT-optimized structures and X-ray diffraction results (Huang et al., 2021).
Photophysicochemical Properties
Research conducted by Öncül et al. (2021) on similar compounds involved the synthesis and characterization of novel compounds, including photophysicochemical property evaluation. This study is particularly relevant for photocatalytic applications, as the compounds showed suitable photosensitizing abilities (Öncül et al., 2021).
Spectroscopic and Structural Elucidation
In a study by Abd El Kader et al. (2012), a series of compounds including N-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-(1H)-pyridin-2-one were synthesized. The focus was on the spectral and elemental analysis, as well as structural elucidation using NMR techniques (Abd El Kader et al., 2012).
Synthesis of Isotope-Labeled Compounds
Plesescu et al. (2014) synthesized isotope-labeled compounds using a key intermediate similar to this compound. This study is crucial for understanding the synthesis of labeled compounds for advanced scientific applications (Plesescu et al., 2014).
Prochelator Development for Oxidative Stress
Wang and Franz (2018) explored the development of prochelators like BSIH, which is structurally related to the compound . They assessed the hydrolytic stability and efficiency in converting to active chelators, showing potential in cellular protection against oxidative stress (Wang & Franz, 2018).
Catalytic and Asymmetric Reduction Studies
Huang et al. (2011) investigated the catalytic enantioselective borane reduction of certain compounds, providing insights into the potential applications of this compound in asymmetric synthesis and catalysis (Huang et al., 2011).
Properties
IUPAC Name |
N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O5S/c1-7-23(18,19)17-11-8-10(9-16-12(11)20-6)15-21-13(2,3)14(4,5)22-15/h8-9,17H,7H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDBPHNQQLSPKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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